molecular formula C16H21Cl2NO3 B8802652 1-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine CAS No. 256958-81-3

1-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine

Cat. No. B8802652
CAS RN: 256958-81-3
M. Wt: 346.2 g/mol
InChI Key: DURZJTUJYPOWNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a key step in the synthesis of these compounds .

Safety And Hazards

The safety and hazards associated with “1-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine” are not well-documented .

Future Directions

The future directions for the research and development of “1-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine” are not well-documented .

properties

CAS RN

256958-81-3

Product Name

1-Boc-4-(3,4-dichlorophenyl)-4-hydroxypiperidine

Molecular Formula

C16H21Cl2NO3

Molecular Weight

346.2 g/mol

IUPAC Name

tert-butyl 4-(3,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H21Cl2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3

InChI Key

DURZJTUJYPOWNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-BuLi (2.5 M, 2 mL, 5.21 mmol) was added into a solution of 4-bromo-1,2-dichlorobenzene (1.07 g, 4.74 mmol) in dry THF (10 mL) at −78° C. The mixture was stirred for 20 mins and then a solution of tert-butyl 4-oxopiperidine-1-carboxylate (0.95 g, 4.74 mmol) in THF (5 mL) was added. The mixture was further stirred at −78° C. for 1 h. After this time, the reaction was quenched with NH4Cl (aq., 15 mL), extracted with ethyl acetate (50 mL×3), dried over Na2SO4 and concentrated to yield a residue. The residue was purified by flash chromatography using 10-30% ethyl acetate in hexanes as an eluent to provide tert-butyl 4-(3,4-dichlorophenyl)-4-hydroxypiperidine-1-carboxylate (1.6 g, 90% purity, 88% yield) as a colorless oil. MS found: 346.3 (M+).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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